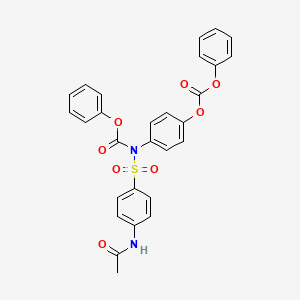
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a useful research compound. Its molecular formula is C28H22N2O8S and its molecular weight is 546.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known by its chemical formula C14H14N2O3S, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name reflects its intricate arrangement of phenyl rings and sulfonamide functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.38 g/mol |
| CAS Registry Number | 565-20-8 |
| IUPAC InChIKey | WDOCBIHNYYQINH-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways. Notably, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent.
- Anti-inflammatory Activity : The sulfonamide group in the compound is known to inhibit certain enzymes involved in the inflammatory process, such as cyclooxygenases (COX). This inhibition can lead to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
- Anticancer Potential : Studies have suggested that the compound may induce apoptosis in cancer cells through the activation of apoptotic pathways. This effect is likely mediated by the interaction with specific receptors or signaling molecules within the cancerous cells.
Case Studies and Research Findings
A number of studies have evaluated the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds similar to this compound showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Anticancer Activity : Another research article highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The study reported an IC50 value indicating effective concentration levels required to achieve significant cytotoxicity against breast cancer cells .
Summary of Biological Activities
Propiedades
IUPAC Name |
[4-[(4-acetamidophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S/c1-20(31)29-21-12-18-26(19-13-21)39(34,35)30(27(32)36-23-8-4-2-5-9-23)22-14-16-25(17-15-22)38-28(33)37-24-10-6-3-7-11-24/h2-19H,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIOLKXTMIWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













